molecular formula C12H15Cl2N3OS B2384661 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride CAS No. 1573548-51-2

1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride

Cat. No.: B2384661
CAS No.: 1573548-51-2
M. Wt: 320.23
InChI Key: FPUYLSSGINUKDD-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative featuring a 2-chlorophenyl substituent at position 3 of the heterocyclic ring and a propan-1-amine side chain modified with a methylsulfanyl group at position 2. The 1,2,4-oxadiazole core is known for metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . The 2-chlorophenyl group introduces steric and electronic effects that may influence receptor binding, while the methylsulfanyl moiety modulates lipophilicity and bioavailability.

Properties

IUPAC Name

1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS.ClH/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13;/h2-5,10H,6-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUYLSSGINUKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propanamine hydrochloride
  • Molecular Formula : C12H14ClN3OS
  • Molecular Weight : 274.15 g/mol
  • Physical Form : Solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxadiazole moiety is known for its ability to modulate biological pathways by acting as a bioisostere for carboxylic acids and amines, potentially influencing enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The compound has been shown to affect cancer cell lines through:

  • Cell Proliferation Inhibition : Studies have reported that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

  • Staphylococcus aureus : MIC = 20 µM
  • Escherichia coli : MIC = 40 µM

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Data Table of Biological Activities

Biological ActivityCell Line/BacteriaEffectReference
AnticancerMCF-7IC50 = 15 µM
AnticancerA549IC50 = 18 µM
AntimicrobialStaphylococcus aureusMIC = 20 µM
AntimicrobialEscherichia coliMIC = 40 µM

Case Studies

  • Study on Anticancer Efficacy :
    A study published in MDPI explored the anticancer efficacy of various oxadiazole derivatives, including the compound in focus. The results showed significant cytotoxicity against MCF-7 cells, indicating potential for further development as an anticancer agent.
  • Antimicrobial Evaluation :
    Another investigation assessed the antimicrobial activity against multi-drug resistant strains. The compound exhibited promising results, particularly against MRSA strains, highlighting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituents, physicochemical properties, pharmacological relevance, and synthesis routes:

Table 1: Structural Comparison

Compound Name Oxadiazole Substituent Side Chain Modification Salt Form Key Structural Differences Reference
1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride 2-Chlorophenyl 3-(Methylsulfanyl)propan-1-amine Hydrochloride Target compound
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 4-Chlorophenyl Methanamine Hydrochloride Chlorine position; shorter side chain
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine 3-Fluoro-4-methylphenyl 3-(Methylsulfanyl)propan-1-amine None Fluorine and methyl substituents
3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride 2-Chloro-6-fluorophenyl Propan-1-amine Hydrochloride Additional fluorine substituent
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine HCL Cyclopentyl 3-(Methylsulfonyl)propan-1-amine Hydrochloride Aliphatic substituent; sulfonyl group

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Solubility (HCl Salt)
Target Compound C₁₂H₁₃ClN₃OS·HCl ~330.7 ~2.1 High in polar solvents
1-[3-(4-Chlorophenyl)-...methanamine hydrochloride C₉H₈ClN₃O·HCl 246.1 ~1.8 Moderate
1-[3-(3-Fluoro-4-methylphenyl)-...propan-1-amine C₁₃H₁₆FN₃OS 297.3 ~2.5 Low (neutral form)
3-(3-(2-Chloro-6-fluorophenyl)-...propan-1-amine hydrochloride C₁₁H₁₁ClFN₃O·HCl 292.1 ~2.3 High

*Estimated using fragment-based methods.

Key Observations:

Fluorine substitution (e.g., and ) enhances electronegativity and metabolic stability but may reduce solubility in neutral forms .

Side Chain Modifications :

  • The methylsulfanyl group in the target compound increases lipophilicity (logP ~2.1) compared to the methanamine side chain in (logP ~1.8), which could improve membrane permeability .
  • Sulfonyl groups () introduce polarity but may reduce bioavailability due to higher hydrogen-bonding capacity .

Salt Forms :

  • Hydrochloride salts improve aqueous solubility, critical for in vivo applications. and utilize this strategy for enhanced pharmacokinetics .

Synthetic Routes :

  • 1,2,4-Oxadiazoles are typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. Substituents like 2-chlorophenyl require optimized coupling conditions to avoid byproducts .

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